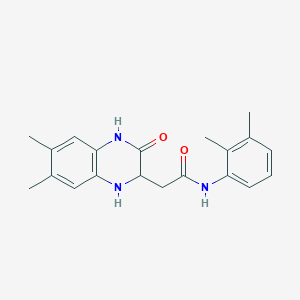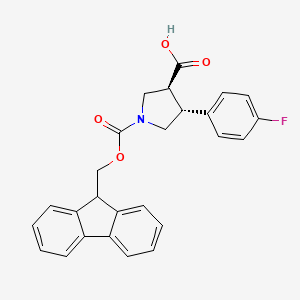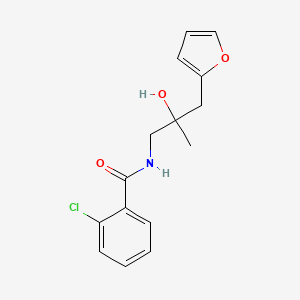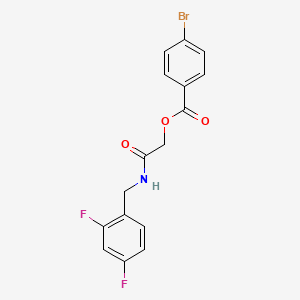
6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one is a chemical compound that has been extensively researched for its potential use in medicinal chemistry. It is a quinazolinone derivative that has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
科学的研究の応用
Structural Investigation and Receptor Selectivity
Research on derivatives of the quinazoline scaffold, similar to 6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one, has shown significant implications in the development of receptor selective antagonists. For instance, derivatives designed as AMPA and kainate receptor antagonists have demonstrated that specific substitutions can yield compounds with good affinity and selectivity for these receptors, offering potential pathways for therapeutic interventions (Colotta et al., 2006).
Anticonvulsant Properties
Some derivatives of quinazolin-4(3H)-one exhibit moderate to significant anticonvulsant activity, showcasing the compound's potential in developing treatments for seizure-related disorders. This highlights the chemical's versatility and potential in pharmacological applications (Georgey et al., 2008).
Synthetic Methodologies
The compound and its derivatives are central to novel synthetic routes, offering efficient methods to produce complex molecules with potential pharmaceutical applications. These methodologies not only expand the toolbox of synthetic chemistry but also open doors to new drug development strategies (Chern et al., 1988).
Molecular Structure and Docking Studies
Investigations into the molecular structure and docking studies of quinazolinone derivatives provide insights into their interaction with biological targets. Such studies are crucial for the rational design of molecules with desired biological activities, including potential inhibitors for proteins implicated in disease pathways (Wu et al., 2022).
Inhibition of Phosphodiesterase
Quinazoline derivatives have been identified as potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE), important for their vasodilatory effects and potential therapeutic benefits in cardiovascular diseases. This underscores the chemical's relevance in developing treatments for vascular disorders (Takase et al., 1994).
Novel Hydroxymethyl-substituted Compounds
Hydroxymethylated analogues of heteroaryl cores, including quinazolin-4-ones, represent a sparse area in scientific literature, suggesting an avenue for exploration. The synthesis of these compounds from readily available materials underscores their potential for diverse applications in medicinal chemistry and beyond (Holmes et al., 2016).
HDAC6 Inhibitors for Alzheimer's Disease
Quinazolin-4-one derivatives have been explored as selective histone deacetylase-6 (HDAC6) inhibitors, with potential implications for treating Alzheimer's disease. This research indicates the compound's utility in neurodegenerative disease management, highlighting its role in enhancing synaptic activities and potentially mitigating β-amyloid aggregation (Yu et al., 2013).
特性
IUPAC Name |
6-chloro-2-(hydroxymethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)9(14)12-8(4-13)11-7/h1-3,13H,4H2,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZUDAFYPLMVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S)-1-(1,2,5-dithiazepan-5-yl)-3-methyl-1-oxobutan-2-yl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2646248.png)



![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646257.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2646259.png)
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2646261.png)
![(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2646262.png)



![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2646267.png)

